4-ニトロ-2-アミノ酪酸

概要

説明

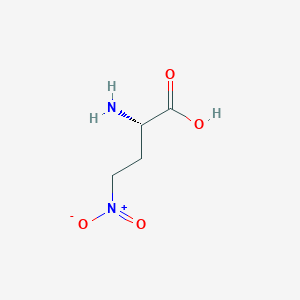

4-Nitro-2-aminobutyric acid is an unnatural amino acid with the molecular formula C4H8N2O4 It is characterized by the presence of both an amino group and a nitro group attached to a butyric acid backbone

科学的研究の応用

4-Nitro-2-aminobutyric acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in studies of protein structure and function, as it can be incorporated into peptides and proteins.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as antiepileptic and antituberculosis agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

Target of Action

The primary target of 4-Nitro-2-aminobutyric acid is the GABA transaminase enzyme . This enzyme is responsible for converting GABA back to glutamate . By inhibiting this enzyme, 4-Nitro-2-aminobutyric acid can effectively increase the levels of GABA, a key inhibitory neurotransmitter in the brain .

Mode of Action

4-Nitro-2-aminobutyric acid acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme that is different from the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . As a result, GABA levels in the brain are elevated .

Biochemical Pathways

The primary biochemical pathway affected by 4-Nitro-2-aminobutyric acid is the GABAergic system . This system is responsible for the production and regulation of GABA, a neurotransmitter that plays a crucial role in inhibitory signaling in the brain . By inhibiting GABA transaminase, 4-Nitro-2-aminobutyric acid disrupts the normal cycle of GABA production and reuptake, leading to increased levels of GABA .

Result of Action

The primary result of 4-Nitro-2-aminobutyric acid’s action is an increase in GABA levels in the brain . This can have a variety of effects at the molecular and cellular level, depending on the specific physiological context. For example, increased GABA levels can lead to enhanced inhibitory signaling in the brain, which can in turn affect processes such as mood regulation, anxiety, and sleep .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-2-aminobutyric acid. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or diseases, can also impact the compound’s efficacy .

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

4-Nitro-2-aminobutyric acid has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Nitro-2-aminobutyric acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, leading to the observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitro-2-aminobutyric acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Nitro-2-aminobutyric acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Nitro-2-aminobutyric acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Nitro-2-aminobutyric acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: 4-Nitro-2-aminobutyric acid can be synthesized through various chemical routes. One common method involves the nitration of 2-aminobutyric acid. This process typically uses a nitrating agent such as nitric acid in the presence of a catalyst to introduce the nitro group into the molecule. The reaction conditions often include controlled temperature and pH to ensure the selective nitration of the amino acid.

Industrial Production Methods: In an industrial setting, the production of 4-nitro-2-aminobutyric acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 4-Nitro-2-aminobutyric acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Halogenating agents, acidic or basic conditions.

Major Products Formed:

Oxidation: 4-Amino-2-oxobutyric acid.

Reduction: 4-Amino-2-aminobutyric acid.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

4-Nitro-2-aminobutyric acid can be compared with other similar compounds, such as:

2-Aminobutyric acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Amino-2-aminobutyric acid: Contains an additional amino group, which alters its chemical properties and reactivity.

4-Nitro-3-aminobutyric acid: The position of the nitro group affects its reactivity and the types of reactions it undergoes.

The uniqueness of 4-nitro-2-aminobutyric acid lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

生物活性

4-Nitro-2-aminobutyric acid (4-N2ABA) is an unnatural amino acid with significant biological activity, particularly in relation to the GABAergic system. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Structure : Comprises an amino group and a nitro group attached to a butyric acid backbone.

4-N2ABA primarily functions as a non-competitive inhibitor of the enzyme GABA transaminase , which is crucial for the metabolism of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 4-N2ABA leads to an increase in GABA levels in the brain, thereby enhancing GABAergic neurotransmission. This action has implications for various neurological conditions, including epilepsy and anxiety disorders.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- GABAergic System : Increases GABA levels, potentially providing therapeutic benefits for conditions associated with GABA deficiency.

- Oxidative Stress Response : Preliminary studies suggest that 4-N2ABA may influence glutathione homeostasis, possibly through activation of the AMPK pathway, which is vital for cellular energy regulation and antioxidant defense .

Cellular Effects

Research indicates that 4-N2ABA has notable effects on various cell types:

- Neuronal Cells : Increases GSH (glutathione) levels and protects against oxidative stress .

- Cardiomyocytes : Exhibits cardioprotective effects by enhancing GSH levels and reducing damage from doxorubicin-induced cardiomyopathy in animal models .

Table 1: Summary of Key Findings on 4-Nitro-2-Aminobutyric Acid

Dosage Effects in Animal Models

Studies have shown that the effects of 4-N2ABA vary with dosage. Lower doses may enhance GABAergic activity without significant side effects, while higher doses could lead to pronounced biological responses, including alterations in metabolic pathways .

Transport and Distribution

The transport of 4-N2ABA within cells is facilitated by amino acid transporters. Its distribution is influenced by environmental factors such as pH and temperature, which can affect its stability and interaction with cellular targets .

特性

IUPAC Name |

(2S)-2-amino-4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCLEMIPIFWUCM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925533 | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126400-75-7 | |

| Record name | 4-Nitro-2-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。